

An In-depth Technical Guide to 2'-Methoxypropiophenone

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Compound of Interest

Compound Name:

3-(2
Methoxyphenyl)propiophenone

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Abstract

This technical guide provides a comprehensive overview of 2'-Methoxypropiophenone, a key chemical intermediate in the synthesis of various organic compounds. This document elucidates the compound's chemical structure, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis are presented, alongside a discussion of the potential biological activities and relevant signaling pathways associated with related methoxy-substituted aromatic ketones. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction and Nomenclature

The chemical name "**3-(2-Methoxyphenyl)propiophenone**" as specified in the topic is structurally ambiguous. A systematic interpretation is challenging. However, based on common chemical nomenclature, the most plausible and well-documented compound related to this name is **1-(2-methoxyphenyl)propan-1-one**, commonly known as 2'-Methoxypropiophenone. This document will focus on this specific isomer.

2'-Methoxypropiophenone is an aromatic ketone characterized by a propiophenone core (a propan-1-one group attached to a benzene ring) with a methoxy group (-OCH₃) at the ortho (2') position of the phenyl ring. This substitution pattern significantly influences its chemical reactivity and physical properties. It serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with potential pharmaceutical applications.



Chemical Structure and Properties

The chemical identity and key physicochemical properties of 2'-Methoxypropiophenone are summarized in the tables below.

Table 1: Physicochemical Properties of 2'-

Methoxypropiophenone

Property	Value	Reference(s)	
IUPAC Name	1-(2-methoxyphenyl)propan-1- one	[1]	
Synonyms	2'-Methoxypropiophenone, Propionylanisole	[1]	
CAS Number	5561-92-2	[1]	
Molecular Formula	C10H12O2	[1]	
Molecular Weight	164.20 g/mol	[1]	
Appearance	White crystal or pale purple to light pink liquid	[2][3]	
Melting Point	27-29 °C	[2]	
Boiling Point	273-275 °C	[2]	
Density	0.937 g/mL at 25°C	[2]	
Refractive Index (n ²⁰ /D)	1.5465	[2]	
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[2]	

Table 2: Spectroscopic Data for 2'-Methoxypropiophenone

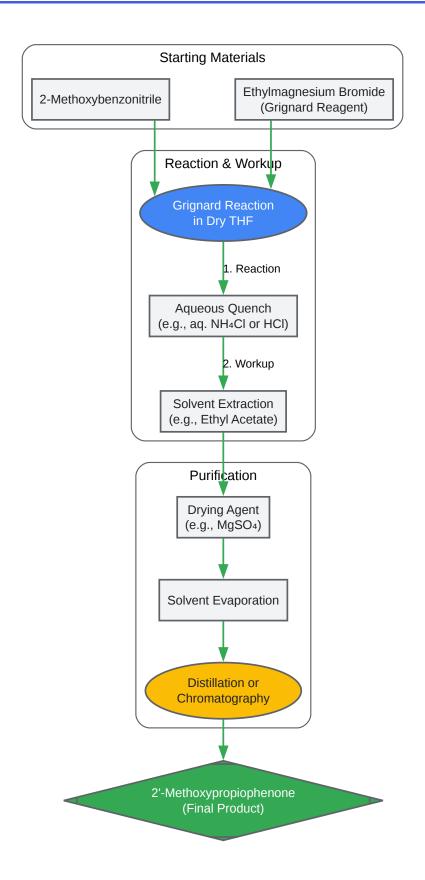


Spectroscopy	Characteristic Peaks / Values	Reference(s)	
¹ H NMR	Predicted: δ 7.5-7.7 (m, 2H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 3.85 (s, 3H, -OCH ₃), 2.95 (q, 2H, -CH ₂ -), 1.15 (t, 3H, -CH ₃)	N/A	
¹³ C NMR	Predicted: δ 202 (C=O), 157 (Ar-C-O), 133 (Ar-CH), 130 (Ar-CH), 128 (Ar-C), 121 (Ar-CH), 112 (Ar-CH), 55 (-OCH ₃), 36 (-CH ₂ -), 8 (-CH ₃)	N/A	
IR Spectroscopy	Characteristic Absorptions: ~3050 cm ⁻¹ (Ar C-H), ~2970 cm ⁻¹ (Alkyl C-H), ~1680 cm ⁻¹ (C=O stretch), ~1600, 1480 cm ⁻¹ (Ar C=C), ~1240 cm ⁻¹ (C-O stretch)	N/A	
Mass Spectrometry (EI)	Major Fragments (m/z): 135 (M-C₂H₅) ⁺ , 92, 77	[1]	

Synthesis of 2'-Methoxypropiophenone

2'-Methoxypropiophenone can be synthesized through several established organic chemistry reactions. The most common methods include the Friedel-Crafts acylation of anisole and the reaction of an organometallic reagent with a benzonitrile derivative.





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Caption: General workflow for the Grignard synthesis of 2'-Methoxypropiophenone.



Experimental Protocols

Method: Grignard Reaction with 2-Methoxybenzonitrile

This protocol is adapted from a procedure for the synthesis of the meta-isomer (3'-Methoxypropiophenone) and is presented as a representative method.[4]

- Materials:
 - 2-Methoxybenzonitrile
 - Ethylmagnesium bromide (e.g., 3 M solution in diethyl ether or THF)
 - Anhydrous Tetrahydrofuran (THF)
 - Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl
 - Ethyl acetate
 - Magnesium sulfate (MgSO₄)
 - Standard reaction glassware, including a round-bottom flask, dropping funnel, and condenser, all flame-dried under an inert atmosphere (Nitrogen or Argon).

• Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add 2-methoxybenzonitrile
 (1 equivalent) and anhydrous THF.
- Cool the mixture in an ice bath.
- Add ethylmagnesium bromide solution (1.5 to 2 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting nitrile.
- Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.



- Stir the resulting mixture for 30-60 minutes at room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x volumes).
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-methoxyphenyl)propan-1-one.

Biological Activity and Signaling Pathways

While specific biological data for 2'-Methoxypropiophenone is limited in publicly accessible literature, the broader class of methoxy-substituted chalcones, propenones, and propiophenones has been investigated for various pharmacological activities. These compounds are recognized as privileged scaffolds in medicinal chemistry.

Derivatives of methoxy-substituted propenones have demonstrated significant antiinflammatory properties.[5] One key mechanism for this activity is the inhibition of critical inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB family of transcription factors are master regulators of inflammatory responses, controlling the expression of genes involved in producing pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

Table 3: Biological Activity of Related Methoxy-Substituted Aromatic Compounds

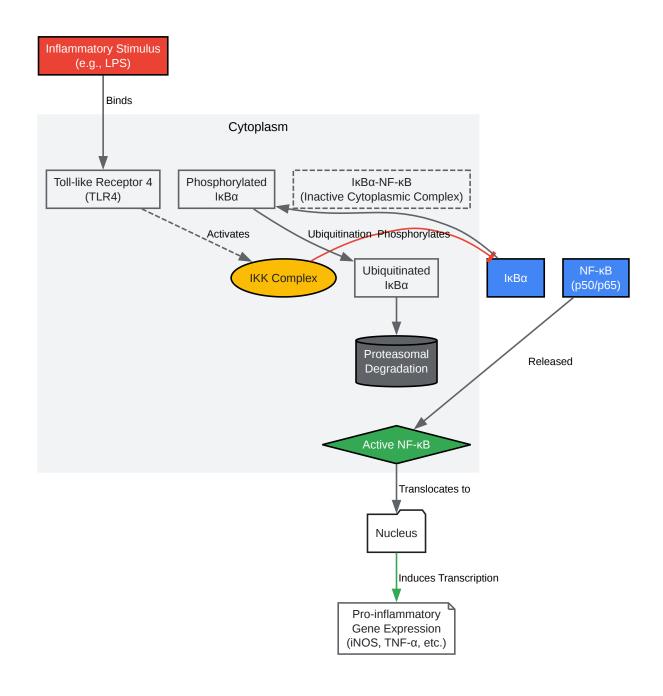


Compound Class	Activity Profile	Potential Applications	Reference(s)
Methoxy-propenones	Anti-inflammatory (inhibition of Src, Syk, NF-ĸB)	Inflammatory disorders, autoimmune diseases	[5]
Resveratrol Methoxy Derivatives	Anti-platelet, Anti- cancer (prostate, colon)	Cardiovascular disease, Oncology	
Benzimidazole Methoxy Derivatives	Antibacterial (vs. E. faecalis), Antiproliferative, Antioxidant	Infectious diseases, Oncology	_

NF-kB Signaling Pathway

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory drug candidates based on the propiophenone scaffold.





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Caption: A simplified diagram of the canonical NF-kB inflammatory signaling pathway.



Conclusion

2'-Methoxypropiophenone is a well-defined chemical compound with established physical properties and synthesis routes. While direct biological studies on this specific molecule are not widely reported, its structural similarity to a range of biologically active methoxy-substituted aromatics, including known anti-inflammatory agents, suggests its potential as a valuable intermediate in drug discovery and development. Further investigation into the biological activities of 2'-Methoxypropiophenone and its derivatives is warranted to explore its therapeutic potential. This guide serves as a foundational resource for researchers interested in the synthesis and application of this versatile chemical building block.

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